molecular formula C8H13F3N2O3S B6323006 1-Propyl-3-methylimidazolium trifluoromethansulfonate;  99% CAS No. 1052102-05-2

1-Propyl-3-methylimidazolium trifluoromethansulfonate; 99%

Cat. No. B6323006
CAS RN: 1052102-05-2
M. Wt: 274.26 g/mol
InChI Key: ZHTIYZHFRPXBGP-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis pathway for 1-Propyl-3-methylimidazolium trifluoromethansulfonate involves the reaction of 1-propylimidazole with methyl iodide to form 1-propyl-3-methylimidazole, which is then reacted with trifluoromethanesulfonic acid to yield the final product.


Molecular Structure Analysis

The molecular structure of 1-Propyl-3-methylimidazolium trifluoromethansulfonate is C8H13F3N2O3S with a molecular weight of 274.26 g/mol. The structure of this compound has been analyzed using various methods such as density functional theory (DFT) .


Chemical Reactions Analysis

PMIMTFS is widely used in scientific research applications due to its low toxicity and its high solubility in a variety of organic and aqueous solutions. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. PMIMTFS has also been used as a reagent in the synthesis of various metal complexes, as a solvent for various catalytic reactions, and as a surfactant in the preparation of emulsions and foams.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propyl-3-methylimidazolium trifluoromethansulfonate have been studied extensively . It has been found to have a wide range of properties, including the ability to form a complex with water molecules in aqueous solutions and to act as a Lewis base in organic solutions.

Scientific Research Applications

Ionic Polymer-Polymer Composites (IP2C)

1-Propyl-3-methylimidazolium trifluoromethansulfonate may be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C) . These composites have unique properties that make them suitable for various applications.

Lipase-Catalyzed Enantioselective Amine Acylation

This compound is used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . This process is important in the production of certain pharmaceuticals.

Mechanism of Action

1-Propyl-3-methylimidazolium trifluoromethansulfonate, also known as 1-Propyl-3-methylimidazolium trifluoromethansulfonate; 99%, is a type of ionic liquid . Here is a detailed analysis of its mechanism of action:

Mode of Action

1-Propyl-3-methylimidazolium trifluoromethansulfonate acts as a solvent in various chemical reactions . It can enhance the reaction rate and yield in organic synthesis processes .

Biochemical Pathways

It can influence these pathways by altering the solubility and reactivity of other molecules .

Result of Action

The molecular and cellular effects of 1-Propyl-3-methylimidazolium trifluoromethansulfonate’s action are largely dependent on the specific reactions it is involved in. As a solvent, it can facilitate reactions and enhance their efficiency .

Action Environment

The action, efficacy, and stability of 1-Propyl-3-methylimidazolium trifluoromethansulfonate can be influenced by various environmental factors. For instance, it is stable under normal temperature and pressure but can decompose under high temperatures . Its solubility can also be affected by the presence of water and other solvents .

properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.CHF3O3S/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)8(5,6)7/h5-7H,3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTIYZHFRPXBGP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-3-methylimidazolium trifluoromethansulfonate

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